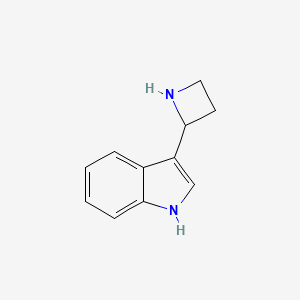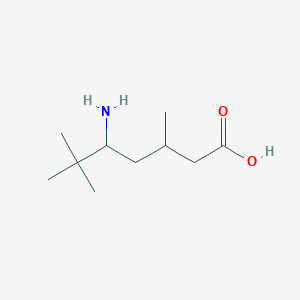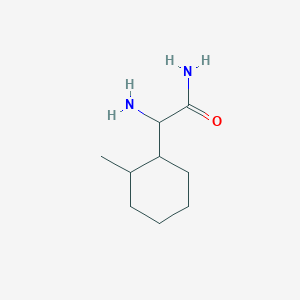![molecular formula C12H25NO B13283965 2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13283965.png)
2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound that features a cyclohexyl group substituted with an isopropyl group and an amino group, attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol typically involves the reaction of 4-(propan-2-yl)cyclohexylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible to produce large quantities of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol
- 5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group with an isopropyl and amino group attached to a propanol backbone makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-[(4-propan-2-ylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-9(2)11-4-6-12(7-5-11)13-10(3)8-14/h9-14H,4-8H2,1-3H3 |
InChI Key |
DXURCWOIRWLFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


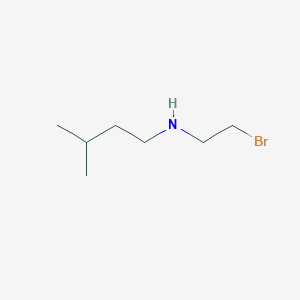
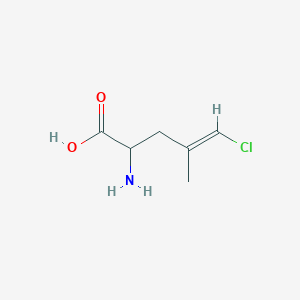
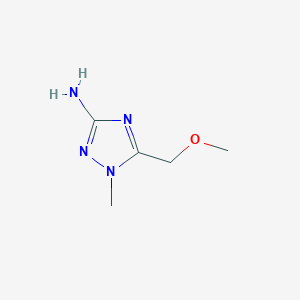
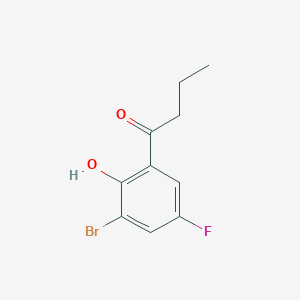
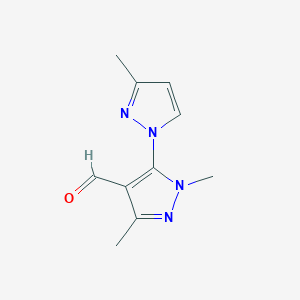
![1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione](/img/structure/B13283934.png)
![1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol](/img/structure/B13283938.png)
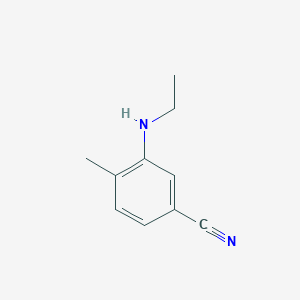


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine](/img/structure/B13283953.png)
